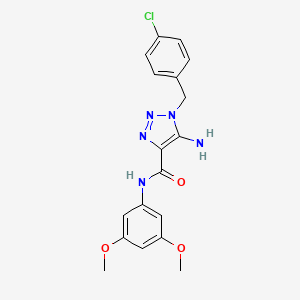

4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl dimethylcarbamate

カタログ番号 B2654084

CAS番号:

898406-14-9

分子量: 363.369

InChIキー: MECNNLAODLMFEI-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings . This colorless liquid is a component of coal tar . Benzofuran is the structural nucleus (parent compound) of many related compounds with more complex structures .

Synthesis Analysis

Benzofurans can be prepared by various methods in the laboratory . Notable examples include:- A convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents .

- An iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes using 10 mol% (diacetoxyiodo)benzene [PhI(OAc)2] as catalyst in the presence of m-chloroperbenzoic acid provides 2-arylbenzofurans in good to excellent yields .

Molecular Structure Analysis

The molecular structure of benzofuran consists of a fused ring system made up of a benzene ring and a furan ring .Chemical Reactions Analysis

Benzofuran can undergo various chemical reactions, including metal-free cyclization and iodine(III)-catalyzed oxidative cyclization .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For benzofuran, some properties include a density of 1.3±0.1 g/cm³, boiling point of 482.7±45.0 °C at 760 mmHg, and a flash point of 245.7±28.7 °C .科学的研究の応用

Antimycobacterial Properties

- A study highlighted the synthesis of various furo[3,2-f]chromenes derivatives, including analogs of 4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl dimethylcarbamate, exploring their potential as selective in vitro inhibitors of mycobacterial growth. These compounds showed significant activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, with some analogs being notably more active than the initial hit (Alvey et al., 2008).

Synthesis and Characterization

- Research has been conducted on the oxidation of 2H-chromenes, which includes compounds structurally related to the chemical . These studies provide insights into the synthesis and transformation of chromanes and benzofurans, expanding the understanding of their chemical properties (Ahmad & Silva, 2012).

- Another study focused on the synthesis of 2H-chromenes via the cycloisomerization of substituted aryl propargyl ethers, a process that is relevant to the understanding of the synthesis mechanisms of related compounds (Lykakis et al., 2011).

Molecular and Spectroscopic Studies

- A comprehensive analysis of the dipole moments of similar coumarin derivatives was conducted, providing valuable data on their electronic absorption and fluorescence spectra. This research aids in understanding the spectral properties of related compounds (Evale et al., 2009).

- A computational study on a similar benzofuran coumarin derivative was conducted to investigate its molecular orbital structure, theoretical bandgap energy, and electrostatic potential maps. These findings are crucial for understanding the electronic properties of related compounds (Mallikarjunaiah et al., 2021).

Applications in Electrochemistry

- An electrochemical study of a benzofuran derivative explored its potential in modified electrodes for detecting hydrazine, showcasing the application of these compounds in sensor technology (Mazloum‐Ardakani & Khoshroo, 2013).

Miscellaneous Applications

- Research on the synthesis of benzofuran derivatives, including an investigation into the microwave-assisted synthesis of Schiff base structures, highlights the versatility and potential applications of these compounds in various fields, such as anti-inflammatory and antibacterial agents (Chavan & Hosamani, 2018).

将来の方向性

特性

IUPAC Name |

[4-(1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl] N,N-dimethylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO5/c1-12-8-18-14(10-17(12)27-21(24)22(2)3)15(11-20(23)26-18)19-9-13-6-4-5-7-16(13)25-19/h4-11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MECNNLAODLMFEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1OC(=O)N(C)C)C(=CC(=O)O2)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![N-(2-(thiophen-3-yl)benzyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2654001.png)

![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B2654004.png)

![1-(Pyridin-3-yl)-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazin-2-one](/img/structure/B2654006.png)

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(9H-fluoren-2-yl)propanamide](/img/structure/B2654007.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-methoxypyridin-3-yl)methanone](/img/structure/B2654012.png)

![4-((2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2654016.png)

![[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-morpholin-4-ylmethanone](/img/structure/B2654017.png)